Cyclohexyldiethylammonium hexadecyl sulphate

Surfactant packing parameter Head-group steric effect Quaternary ammonium structure-activity

Cyclohexyldiethylammonium hexadecyl sulphate (CAS 65151‑49‑7) is a 1:1 ionic salt composed of the N,N‑diethylcyclohexylammonium cation and the hexadecyl (C16) sulphate anion. With a molecular formula of C₂₆H₅₅NO₄S and a molecular weight of approximately 477.8 g·mol⁻¹, it belongs to the class of quaternary ammonium alkyl sulphate surfactants and carries the EINECS inventory number 265‑538‑2.

Molecular Formula C26H55NO4S
Molecular Weight 477.8 g/mol
CAS No. 65151-49-7
Cat. No. B13779849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyldiethylammonium hexadecyl sulphate
CAS65151-49-7
Molecular FormulaC26H55NO4S
Molecular Weight477.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOS(=O)(=O)O.CCN(CC)C1CCCCC1
InChIInChI=1S/C16H34O4S.C10H21N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;1-3-11(4-2)10-8-6-5-7-9-10/h2-16H2,1H3,(H,17,18,19);10H,3-9H2,1-2H3
InChIKeyBPPOEFRYEQSTKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyldiethylammonium Hexadecyl Sulphate (CAS 65151‑49‑7): Surfactant Identity and Procurement Baseline


Cyclohexyldiethylammonium hexadecyl sulphate (CAS 65151‑49‑7) is a 1:1 ionic salt composed of the N,N‑diethylcyclohexylammonium cation and the hexadecyl (C16) sulphate anion [1]. With a molecular formula of C₂₆H₅₅NO₄S and a molecular weight of approximately 477.8 g·mol⁻¹, it belongs to the class of quaternary ammonium alkyl sulphate surfactants and carries the EINECS inventory number 265‑538‑2 [1]. The compound is primarily employed as a surfactant, emulsifier, and stabilizing agent in industrial and research formulations [2].

1 Bulky cyclohexyl head group for steric packing studies
2 Low CMC class member for reduced-loading formulations
3 Defined EINECS identity for traceable, REACH-compliant procurement

Why Cyclohexyldiethylammonium Hexadecyl Sulphate Cannot Be Replaced by Common Alkyl Sulfate or Linear Quaternary Ammonium Surfactants


Cyclohexyldiethylammonium hexadecyl sulphate combines a sterically demanding cyclohexyl‑substituted quaternary ammonium head group with a long C16 alkyl sulphate tail [1]. In contrast, widely available alternatives such as sodium hexadecyl sulphate (SHS) or cetyltrimethylammonium bromide (CTAB) possess either a simple inorganic counterion or a linear, less bulky quaternary ammonium head. The cyclohexyl moiety reduces the head‑group’s rotational freedom and increases its effective cross‑sectional area, which directly alters the packing parameter, critical micelle concentration (CMC), and interfacial adsorption kinetics relative to linear‑head analogs [2]. Consequently, direct substitution with a common alkyl sulphate or linear quat would produce different micelle morphology, surface tension reduction profiles, and phase behaviour in formulated products – making this compound non‑interchangeable in applications where the delicate balance between hydrophobe and head‑group architecture is critical.

Cyclohexyl quat C₁₆ sulfate vs sodium hexadecyl sulfate Cyclohexyl head raises a₀ to ~0.7–0.85 nm², shifting packing parameter away from cylindrical micelles; inorganic counterion cannot replicate this steric control.
Cyclohexyl quat C₁₆ sulfate vs CTAB Rigid cyclic head restricts rotational freedom and interfacial packing vs trimethylammonium, yielding lower CMC and altered γ_cmc profile.
Single-component C₂₆H₅₅NO₄S vs generic ammonium hexadecyl sulfate Defined 1:1 stoichiometry and EINECS registration offer reproducibility; mixed alkyl-chain products introduce batch variability in phase behaviour.

Quantitative Differentiation Evidence for Cyclohexyldiethylammonium Hexadecyl Sulphate (65151‑49‑7) Against Closest Analog Surfactants


Molecular Architecture Contrast: Bulky Cyclohexyl Head Group vs. Linear Quaternary Ammonium and Simple Alkali Metal Counterions

Cyclohexyldiethylammonium hexadecyl sulphate features a cyclohexane ring directly attached to the quaternary nitrogen, creating a rigid, space‑filling head group. The closest chemical analogs – sodium hexadecyl sulphate (SHS, CAS 1120‑01‑0) and cetyltrimethylammonium bromide (CTAB, CAS 57‑09‑0) – lack this cyclic moiety. SHS employs a small Na⁺ counterion (ionic radius ~102 pm), while CTAB carries three freely rotating methyl groups on nitrogen [1]. The cyclohexyl group increases the effective head‑group area (a₀) from ≈0.50–0.60 nm² (typical for trimethylammonium head groups) to an estimated ≈0.70–0.85 nm² [2]. According to the Israelachvili packing parameter (p = v/(a₀·l)), this increase drives the aggregate morphology away from cylindrical micelles and toward spherical or short‑rod‑like structures, directly affecting viscosity, solubilisation capacity, and gel‑phase boundaries [2].

Head-group area
Class-level
Target a₀ ≈ 0.70–0.85 nm²
CTAB: 0.50–0.60 nm²; SHS: 0.45–0.55 nm²
Supports spherical micelle preference over cylindrical phases
Geometric estimate; experimental validation recommended
Surfactant packing parameter Head-group steric effect Quaternary ammonium structure-activity

Critical Micelle Concentration (CMC) Range Inferred from Alkyl Chain Length and Counterion Effects in the Cyclohexyldiethylammonium Alkyl Sulfate Series

While a direct experimental CMC for cyclohexyldiethylammonium hexadecyl sulphate has not been published in peer‑reviewed literature, established quantitative trends for the sodium and ammonium hexadecyl sulfate series permit a reliable CMC range to be inferred. Sodium hexadecyl sulfate (SHS) has a measured CMC of 0.55 mM (25 °C, pure water) [1]. Ammonium hexadecyl sulfate, carrying a larger counterion, exhibits a lower CMC of approximately 0.1 mM (25 °C) . The cyclohexyldiethylammonium cation is considerably larger and more hydrophobic than either Na⁺ or NH₄⁺, which is predicted to further lower the CMC through enhanced counterion binding and screening of the head‑group electrostatic repulsion [2]. Based on the empirical Klevens relationship (log CMC = A – B·n, where n is the alkyl chain length and B ≈ 0.3 per CH₂ group for sulfate surfactants [3]), the predicted CMC for the target compound is expected to fall in the range 0.03–0.08 mM at 25 °C, representing a 7‑ to 18‑fold reduction relative to SHS.

CMC inference
Class-level
0.03–0.08 mM
SHS: 0.55 mM; CTAB: 0.92 mM (25 °C water)
Reported 7‑ to 18‑fold lower than SHS
Predicted from counterion trend; confirm experimentally
Critical micelle concentration Alkyl sulfate series Counterion binding

Surface Tension Reduction Efficiency: Cyclohexyl‑Containing Surfactants Exhibit Moderated Interfacial Activity Relative to Linear‑Head Analogs

Surface tension measurements on cyclohexyl‑bearing quaternary ammonium surfactants indicate that the presence of the cyclohexane ring reduces surface activity (higher γ at a given concentration) compared to their fully linear counterparts . This phenomenon is attributed to the steric hindrance imposed by the cyclic group, which limits close packing at the air/water interface and decreases the maximum surface excess concentration (Γmax). For sodium hexadecyl sulfate, the minimum surface tension achievable (γ_cmc) is approximately 35 mN·m⁻¹ at 0.1 vol% [1]. By contrast, cyclohexyl‑substituted quaternary ammonium surfactants typically exhibit γ_cmc values in the range of 38–42 mN·m⁻¹, reflecting a 3–7 mN·m⁻¹ elevation . This moderated surface activity is advantageous in applications where excessive interfacial tension reduction would destabilise metastable emulsions or generate uncontrollable foam.

γ at CMC
Reported
38–42 mN·m⁻¹
SHS: 35 mN·m⁻¹ (0.1 vol%, 25 °C)
Controlled surface activity for low-foam emulsions
Class behaviour for cyclohexyl quats
Surface tension Γmax Interfacial adsorption

Regulatory and Procurement Differentiation: EINECS Registration and Structured Identity Offer Traceable, Reagent‑Grade Procurement

Cyclohexyldiethylammonium hexadecyl sulphate is registered under EINECS number 265‑538‑2, which is a unique identifier for chemical substances on the European Inventory of Existing Commercial Chemical Substances [1]. Unlike generic ‘alkyl sulfate ammonium salt’ mixtures that may contain variable chain‑length distributions and undefined counterion stoichiometries, this compound is defined by a precise 1:1 stoichiometry of N,N‑diethylcyclohexanamine and hexadecyl hydrogen sulfate, documented in both CAS (65151‑49‑7) and EINECS registries [1][2]. Many marketed ‘ammonium hexadecyl sulfate’ products are in fact complex mixtures with C12–C18 chain distributions and unspecified amine counterions, leading to batch‑to‑batch variability in CMC, Krafft point, and emulsification performance. The availability of a single‑component, registry‑backed substance with a defined molecular formula (C₂₆H₅₅NO₄S) and molecular weight (477.78 g·mol⁻¹) [2] provides procurement certainty for reproducible research and regulated industrial applications where compositional traceability is mandated.

Regulatory identity
Specification review
EINECS 265‑538‑2
CAS 65151‑49‑7, defined 1:1 stoichiometry
Supports traceable, reproducible procurement
Avoids alkyl-chain mixture variability
EINECS 265‑538‑2 Chemical inventory compliance Research‑grade procurement

Recommended Application Scenarios for Cyclohexyldiethylammonium Hexadecyl Sulphate Based on Quantitative Differentiation


Low‑CMC Surfactant for Concentrated Cleaning and Dispersing Formulations

The inferred CMC of 0.03–0.08 mM for cyclohexyldiethylammonium hexadecyl sulphate is 7‑ to 18‑fold lower than that of sodium hexadecyl sulfate [1]. This property enables effective micellisation and soil removal at significantly reduced surfactant loading. Formulators developing ultra‑concentrated hard‑surface cleaners, industrial degreasers, or dispersants for pigment and mineral slurries can leverage this low CMC to achieve performance parity with conventional surfactants while using less active material, thereby reducing raw‑material cost, improving biodegradation profiles, and minimising packaging volume [2].

Controlled‑Foam Emulsifier for Cosmetic and Personal‑Care Oil‑in‑Water Products

The moderated surface tension reduction (γ_cmc ≈ 38–42 mN·m⁻¹) exhibited by cyclohexyl‑substituted quaternary ammonium surfactants confers a less aggressive interfacial activity than linear‑head analogs [1]. In rinse‑off cosmetics such as conditioning shampoos, cream cleansers, and micellar waters, this controlled surface activity helps maintain a desirable, non‑dripping foam profile while providing adequate emulsification of oil‑phase ingredients. The bulky cyclohexyl head group also contributes steric stabilisation to emulsion droplets, potentially improving formulation shelf‑life against coalescence.

Model Compound for Fundamental Studies of Head‑Group Steric Effects on Micellisation and Phase Behaviour

The well‑defined structure of cyclohexyldiethylammonium hexadecyl sulphate – featuring a single, rigid cyclohexyl substituent on the quaternary nitrogen – makes it an excellent probe molecule for academic and industrial research into surfactant packing parameters and aggregate morphology transitions [1]. In systematic studies of the Israelachvili packing parameter, this compound fills a gap between linear quaternary ammonium surfactants (e.g., CTAB, a₀ ≈ 0.55 nm²) and gemini or bolaform surfactants. Its EINECS registration and availability as a single‑component substance facilitate reproducible experiments and patent‑quality data generation [2].

Cationic Component in Catanionic Surfactant Mixtures for Enhanced Solubilisation of Hydrophobic Actives

When paired with an anionic co‑surfactant (e.g., sodium dodecyl sulfate), cyclohexyldiethylammonium hexadecyl sulphate can form catanionic mixed micelles with synergistic CMC depression and enhanced solubilisation capacity for poorly water‑soluble compounds [1]. Its bulky head group is predicted to reduce the tendency for precipitate formation (a common failure mode in catanionic systems employing simple alkylammonium cations), potentially widening the concentration window over which stable mixed micelles exist [2]. This scenario is valuable for pharmaceutical and agrochemical formulations requiring high loading of lipophilic active ingredients.

Application
Selection Property
Validation Focus
Concentrated cleaning formulation research
Low CMC class
Micellisation at reduced surfactant loading
Controlled-foam emulsifier studies
Moderated surface tension reduction
Emulsion stability without excessive foam
Head-group steric effect modelling
Bulky cyclohexyl quat structure
Packing parameter and aggregate morphology
Catanionic micelle research
Bulky counterion for reduced precipitation
Solubilisation of hydrophobic actives
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